molecular formula C22H28N4O2S B2964561 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone CAS No. 2034545-26-9

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone

Cat. No. B2964561
CAS RN: 2034545-26-9
M. Wt: 412.55
InChI Key: TXXNRMSRZCZBHD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Physical Properties :
    • Melting Point : THPZP’s melting point is approximately .

Scientific Research Applications

Antiviral Research

This compound has been identified as a potential Hepatitis B virus (HBV) core protein allosteric modulator (CpAM) . It shows promise in inhibiting a broad range of nucleoside-resistant HBV mutants, which could lead to new treatments for HBV infections .

Drug Development

The structural motif of this compound is extensively used to enhance potency on target, improve selectivity off target, modify physical properties, and improve metabolic stability. It is widely represented in marketed drug molecules .

Biological Activity

The 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine system often serves as a scaffold that can be properly decorated to achieve desired biological activity. In some cases, it is used as a decorator on hit-to-lead stages in drug discovery .

Chemical Synthesis

This compound can be synthesized through 1,3-dipolar cycloaddition reactions. The resulting products are useful intermediates for further chemical transformations into differentiated diamides with potential applications in various fields of chemistry .

Future Directions

: Source(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone”)

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl-[4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c27-20(17-16-23-26-10-4-1-6-18(17)26)24-11-13-25(14-12-24)21(28)22(8-2-3-9-22)19-7-5-15-29-19/h5,7,15-16H,1-4,6,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXNRMSRZCZBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=CS5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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